molecular formula C7H2BrCl2F3O B1405545 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene CAS No. 1417569-14-2

1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene

Cat. No.: B1405545
CAS No.: 1417569-14-2
M. Wt: 309.89 g/mol
InChI Key: XXTLRAGYZGWOIT-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.

    Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Yield substituted benzene derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Oxidation and Reduction: Result in oxidized or reduced benzene derivatives.

Scientific Research Applications

1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 1-Bromo-2,5-dichloro-3-fluorobenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

Comparison: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the trifluoromethoxy group can enhance the compound’s stability and electron-withdrawing capacity, making it distinct from other halogenated benzenes.

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTLRAGYZGWOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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